molecular formula C28H54SSn B8236706 Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane

Cat. No.: B8236706
M. Wt: 541.5 g/mol
InChI Key: XUYLYISZDDIEHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane typically involves the reaction of an organotin compound with a functionalized thiophene derivative. One common method is the Stille coupling reaction, where a stannane reacts with an organic halide in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in the context of Stille coupling . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Typically involve palladium catalysts and organic halides.

    Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions are often complex organic molecules with extended conjugation, which are valuable in materials science and organic electronics .

Scientific Research Applications

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of the butyloctyl group enhances its lipophilicity and may improve its performance in certain applications .

Properties

IUPAC Name

tributyl-[3-(2-butyloctyl)thiophen-2-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11-12,15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLYISZDDIEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54SSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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